O,O-Diethyl thiophosphate potassium salt
Description
Significance in Organophosphorus Chemistry Research
The significance of O,O-diethyl thiophosphate potassium salt in organophosphorus chemistry is multifaceted. It is primarily utilized as a nucleophilic reagent for introducing the diethyl thiophosphate moiety into various organic substrates. This reactivity is fundamental in the synthesis of a wide array of organophosphorus compounds, including pesticides and pharmaceuticals. americanelements.com
A key area of its application is in the preparation of phosphorothioate (B77711) and phosphorodithioate (B1214789) derivatives. For instance, researchers have successfully used this compound to react with 5'-iodo nucleosides, leading to the formation of 2',3'-dihydroxy phosphorothioates. These products are valuable intermediates in the development of potential antiviral or cardiovascular drugs. The synthesis is typically achieved through nucleophilic substitution reactions.
Furthermore, the study of O,O-diethyl thiophosphate and its salts is crucial in the context of environmental and toxicological research. Diethylthiophosphate (DETP) is a major metabolite of several organophosphorus pesticides, such as parathion (B1678463) and diazinon. nih.govchemicalbook.comnih.gov Consequently, this compound serves as an essential analytical standard for the detection and quantification of these pesticide metabolites in environmental and biological samples. Its use in such studies helps in assessing environmental exposure and understanding the metabolic pathways of organophosphate compounds. nih.govnih.gov
Current Landscape of Research Focus Areas
The current research landscape for this compound extends beyond traditional organic synthesis into several specialized fields.
Materials Science: The compound is recognized as a precursor material for organometallics. americanelements.com These organometallic compounds have applications in thin-film deposition and in the manufacturing of light-emitting diodes (LEDs). americanelements.com
Analytical Chemistry: In analytical chemistry, it is employed as a certified reference material. This is critical for the accurate identification and quantification of organophosphate pesticide metabolites in various matrices, with methods like gas chromatography-flame photometric detection (GC-FPD) showing high recovery rates.
Environmental Remediation: Research has explored its use in wastewater treatment to remove organic pollutants and phosphorus. biosynth.com The compound reacts with chloride ions in wastewater, facilitating the formation of soluble phosphorous acid in a highly efficient process. biosynth.com
Synthetic Chemistry: It continues to be a valuable building block in organic synthesis. scbt.com For example, a method for its preparation involves the reaction of O,O,O-triethyl thiophosphate with potassium hydroxide (B78521) in absolute ethanol, yielding the desired salt as a white solid. prepchem.com It is also used in the preparation of certain herbicidal mixtures. chemicalbook.comchemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5871-17-0 |
|---|---|
Molecular Formula |
C4H11KO3PS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
diethoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9); |
InChI Key |
CVXAFWDCQRCVEA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)([O-])OCC.[K+] |
Canonical SMILES |
CCOP(=S)(O)OCC.[K] |
Other CAS No. |
5871-17-0 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
5852-63-1 (hydrochloride salt) 5871-17-0 (potassium salt) |
Synonyms |
diethylthio; diethylthiophosphate; O,O-DIETHYL HYDROGEN THIOPHOSPHATE POTASSIUM SALT; O,O-DIETHYL THIOPHOSPHATE, POTASSIUM SALT; diethoxy-hydroxy-sulfanylidene-phosphorane; O,O-Diethyl thiophosphate; O,O-DIETHYLPHOSPHOROTHIOATE,POTASSIUMSALT; POTASSIUM DIET |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry
Established Synthetic Pathways
Traditional synthetic routes remain prevalent in the preparation of O,O-Diethyl thiophosphate potassium salt, relying on well-understood reaction mechanisms such as nucleophilic substitution and base-mediated transformations.
The formation of the O,O-diethyl thiophosphate anion, the core of the potassium salt, is a critical step that often involves nucleophilic reactions. A direct synthetic route involves the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base, which proceeds through the formation of the O,O'-dialkyl thiophosphate anion. beilstein-journals.orgnih.gov The diethyl thiophosphate anion is an ambident nucleophile, meaning it can react at two different sites (sulfur or oxygen). Studies show that its reaction with benzyl (B1604629) halides results exclusively in S-alkylation, demonstrating the nucleophilic character of the sulfur atom in this context. beilstein-journals.orgnih.gov
Another established method involves the reaction of diethyl phosphite (B83602) with sulfur in the presence of a base like triethylamine (B128534) to generate the triethylammonium (B8662869) O,O'-diethyl thiophosphate salt. beilstein-journals.orgnih.gov This process underscores a common strategy where the thiophosphate anion is formed in situ to act as a potent nucleophile for subsequent reactions.
The direct synthesis of the potassium salt is effectively achieved through base-mediated hydrolysis or reaction. A well-documented method involves the reaction of O,O,O-triethyl thiophosphate with potassium hydroxide (B78521) (KOH). prepchem.com In this process, the hydroxide ion acts as a nucleophile, leading to the displacement of an ethoxy group and the formation of the desired potassium salt.
A specific example of this base-mediated approach is detailed below:
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product Yield |
| O,O,O-triethyl thiophosphate (86 g) | 88% Potassium Hydroxide (28 g) | Absolute Ethanol (300 ml) | Reflux for 20 hours | 67 g |
| Data sourced from PrepChem. prepchem.com |
This reaction is filtered while warm and concentrated to yield the final product, this compound, as a white solid. prepchem.com Similarly, bases like ammonium (B1175870) hydrogen carbonate have been used with diethylphosphite and sulfur to produce the ammonium salt of O,O'-diethyl thiophosphate in quantitative yield, highlighting the versatility of base-mediated approaches. beilstein-journals.org
One-pot syntheses offer significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. A notable one-pot method has been developed for the synthesis of phosphorothioates, which relies on the in situ generation of the O,O-diethyl thiophosphate anion. nih.govnih.gov This strategy involves the reaction of alkyl halides with a mixture of diethyl phosphite, sulfur, and triethylamine, often on a solid support like acidic alumina (B75360). beilstein-journals.orgnih.govnih.gov The process combines the formation of the thiophosphate salt and its subsequent alkylation into a single synthetic operation.
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the synthesis of thiophosphate salts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. A simple, efficient, and general method for synthesizing phosphorothioates utilizes microwave irradiation in a one-pot reaction. nih.govnih.gov In this technique, a mixture of diethyl phosphite, sulfur, and triethylamine on acidic alumina is subjected to microwave irradiation, which rapidly generates the triethylammonium O,O'-diethyl thiophosphate intermediate. beilstein-journals.orgnih.gov This intermediate can then react with various alkyl halides in the same vessel. The use of microwave heating can dramatically reduce reaction times compared to conventional heating methods. researchgate.net For instance, analogous basic hydrolysis of phosphonates can be achieved in as little as 10-20 minutes at elevated temperatures under microwave conditions. nih.gov
The development of solvent-free reaction conditions is a key goal in green chemistry. The aforementioned microwave-assisted, one-pot synthesis of phosphorothioates is also conducted under solvent-free conditions. nih.govnih.gov The reaction is carried out using acidic alumina as a solid support for the reagents, which eliminates the need for a bulk solvent. beilstein-journals.orgnih.gov This approach not only simplifies the work-up procedure but also significantly reduces the generation of chemical waste, aligning with the principles of sustainable chemistry. researchgate.net The combination of being a one-pot, microwave-assisted, and solvent-free method makes this an advanced and highly efficient strategy for generating O,O-diethyl thiophosphate derivatives. beilstein-journals.orgnih.gov
Preparation of Related Thiophosphate and Dithiophosphate (B1263838) Precursors
Ammonium and Triethylammonium Thiophosphate Salt Formation
The synthesis of this compound often involves the use of precursor salts, such as ammonium and triethylammonium O,O'-diethyl thiophosphate. These precursors are valuable intermediates in the preparation of various organophosphorus compounds. nih.govbeilstein-journals.org
A notable method for the large-scale production of ammonium O,O'-diethyl thiophosphate involves the reaction of elemental sulfur with diethylphosphite. nih.govbeilstein-journals.org This reaction is carried out in the presence of ammonium hydrogen carbonate under reflux conditions. nih.gov A solvent mixture of ethyl acetate (B1210297) and diethyl ether in a 1:1 ratio is utilized, resulting in a quantitative yield of the ammonium salt. nih.gov The reaction of this ambident nucleophile with hard electrophiles like benzoyl chloride has been studied, and it was observed that benzamide (B126) was the major product formed. nih.govbeilstein-journals.org
The triethylammonium O,O'-diethyl thiophosphate salt is another key precursor. It can be synthesized through the reaction of diethylphosphite, sulfur, and triethylamine. nih.govbeilstein-journals.org This salt has been shown to react with benzoyl chloride to produce the O-acylation product, benzoyl O,O'-diethyl phosphorothioate (B77711). nih.govbeilstein-journals.org
An alternative, solvent-free method for the preparation of triethylammonium O,O'-diethyl thiophosphate has been developed utilizing microwave irradiation. nih.govbeilstein-journals.org This approach involves the reaction of diethyl phosphite with a mixture of triethylamine, sulfur, and alumina under solvent-free conditions. nih.govbeilstein-journals.org
The formation of these ammonium and triethylammonium salts provides a direct pathway to the O,O'-dialkyl thiophosphate anion, which is a crucial intermediate for the synthesis of phosphorothioates through reactions with alkyl halides. nih.govbeilstein-journals.org
| Precursor Salt | Reactants | Conditions | Yield | Reference |
| Ammonium O,O'-diethyl thiophosphate | Diethylphosphite, Sulfur, Ammonium hydrogen carbonate | Reflux in Ethyl acetate/Diethyl ether (1:1) | Quantitative | nih.gov |
| Triethylammonium O,O'-diethyl thiophosphate | Diethylphosphite, Sulfur, Triethylamine | Not specified in detail | Not specified | nih.govbeilstein-journals.org |
| Triethylammonium O,O'-diethyl thiophosphate | Diethyl phosphite, Triethylamine, Sulfur, Alumina | Microwave irradiation, Solvent-free | Not specified | nih.govbeilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways
The reactivity of O,O-diethyl thiophosphate potassium salt is governed by the interplay of its constituent atoms, particularly the phosphorus, sulfur, and oxygen centers. This section explores the primary reaction mechanisms that this compound undergoes.
Phosphorothioate (B77711) and Phosphorodithioate (B1214789) Formation Mechanisms
This compound is a key precursor in the synthesis of more complex phosphorothioates and phosphorodithioates. These reactions typically proceed through nucleophilic substitution, where the thiophosphate anion attacks an electrophilic center.
The formation of S-alkyl O,O-diethyl phosphorothioates occurs when the thiophosphate anion reacts with an alkyl halide. nih.govbeilstein-journals.org The reaction proceeds via an SN2 mechanism, where the sulfur atom acts as the nucleophile, displacing the halide leaving group. This process is a direct route to forming a P-S-C linkage. nih.gov The choice of solvent can influence the reaction, but S-alkylation is often the predominant pathway. nih.gov
The synthesis of phosphorodithioates from this compound involves the introduction of a second sulfur atom. One common method is the reaction of the corresponding O,O-diethyl dithiophosphoric acid with a base to form the dithiophosphate (B1263838) salt, which can then be alkylated. wikipedia.org The formation of O,O-diethyl dithiophosphoric acid itself is typically achieved by reacting phosphorus pentasulfide with ethanol. wikipedia.org
Oxidative Transformations of the Thiophosphate Moiety
The thiophosphate group in O,O-diethyl thiophosphate is susceptible to oxidation. In biological systems, the metabolism of organophosphorus pesticides containing a P=S bond often involves oxidative desulfurization, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analog. nih.gov This transformation is typically mediated by cytochrome P450 enzymes and can result in a more toxic compound. nih.gov
From a chemical perspective, the oxidation of thiols and related sulfur compounds can lead to the formation of disulfides. sigmaaldrich.com While specific mechanisms for the oxidation of this compound by common laboratory oxidants are not extensively detailed in the provided literature, the general principle involves the removal of electrons from the sulfur atom, potentially leading to dimerization or the formation of sulfoxides and sulfones under stronger oxidizing conditions. The oxidation of thiophene, an organosulfur compound, has been shown to proceed via sulfoxides and sulfones. nih.govnih.gov
Substitution Reaction Dynamics
The nucleophilic substitution reactions of O,O-diethyl thiophosphate and related compounds can proceed through different mechanisms, primarily concerted (SN2-type) or stepwise (addition-elimination). The specific pathway is influenced by the nature of the nucleophile, the electrophile, the leaving group, and the solvent.
For many nucleophilic substitution reactions at a phosphoryl center, a concerted mechanism is common. researchgate.netscispace.comsapub.org In these reactions, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. Kinetic studies of related phosphate (B84403) and thiophosphate esters with various nucleophiles, such as phenoxides and amines, have often pointed towards concerted mechanisms, characterized by linear Brønsted-type plots. researchgate.netresearchgate.net The transition state in these reactions is thought to be pentacoordinate. sapub.orgsapub.org
However, under certain conditions, particularly with highly reactive nucleophiles or specific substrate structures, a stepwise mechanism involving a pentacoordinate intermediate may be favored. scispace.comsapub.org
Hydrolytic Cleavage Mechanisms
The hydrolysis of O,O-diethyl thiophosphate involves the cleavage of one of the ester bonds (P-O or P-S). This process is of significant interest, particularly in the context of the environmental degradation of organophosphate pesticides. wikipedia.org
Hydrolysis can be catalyzed by acids or bases and is also a key reaction in biological systems, often facilitated by enzymes like paraoxonase (PON1). nih.gov The mechanism of hydrolysis for phosphoesters can vary. For instance, the hydrolysis of phosphomonoesters can be intramolecularly catalyzed, leading to a more rapid reaction compared to phosphodiesters. youtube.com The hydrolysis of O,O-diethyl thiophosphate would likely proceed through a nucleophilic attack of water or hydroxide (B78521) ion on the phosphorus center, leading to the displacement of an ethoxy group or the thiol group. The exact mechanism, whether concerted or stepwise, would depend on the reaction conditions, such as pH. pacific.edu The degradation of the insecticide parathion (B1678463), an O,O-diethyl O-(4-nitrophenyl) phosphorothioate, proceeds via hydrolysis at the aryl ester bond to yield diethyl thiophosphate and 4-nitrophenol. wikipedia.org
Role as a Catalyst and Reagent in Organic Synthesis
This compound is primarily utilized as a nucleophilic reagent in organic synthesis. nih.gov Its most prominent application is in the introduction of the diethyl thiophosphate moiety into a molecule. This is particularly valuable in the synthesis of phosphorothioate derivatives, which are of interest as potential therapeutic agents and pesticides. nih.govbeilstein-journals.org For example, it can be reacted with alkyl halides to prepare S-alkyl O,O-diethyl phosphorothioates. nih.gov
While the salt itself is not typically described as a catalyst, organophosphorus compounds, in general, can act as ligands for metal catalysts or, in some cases, as organocatalysts. There is no specific information in the provided search results detailing the catalytic use of this compound.
Ambident Nucleophilicity in Chemical Reactions
The thiophosphate anion, [ (EtO)2P(S)O ]-, is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the "soft" sulfur atom and the "hard" oxygen atom. The regioselectivity of its reactions with electrophiles is a key aspect of its chemical behavior and can be rationalized using Hard and Soft Acid and Base (HSAB) theory.
HSAB theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the context of the thiophosphate anion, the sulfur atom is a soft nucleophilic center, while the oxygen atom is a hard nucleophilic center.
This differential reactivity is clearly demonstrated in its reactions with various electrophiles:
Reaction with Soft Electrophiles: When reacting with soft electrophiles, such as alkyl halides (e.g., benzyl (B1604629) bromide and benzyl chloride), the reaction occurs preferentially at the soft sulfur center. beilstein-journals.org This leads to the formation of the S-alkylation product, S-benzyl O,O-diethyl phosphorothioate. beilstein-journals.org This outcome holds true across different solvents, indicating the strong preference of the soft sulfur for the soft alkyl halide. beilstein-journals.org
Reaction with Hard Electrophiles: Conversely, when the thiophosphate anion is presented with a hard electrophile, such as an acyl chloride (e.g., benzoyl chloride), the reaction takes place at the hard oxygen center. beilstein-journals.org This results in the formation of the O-acylation product, benzoyl O,O-diethyl phosphorothioate. beilstein-journals.org The hard carbonyl carbon of the acyl chloride preferentially interacts with the hard oxygen of the thiophosphate.
This predictable, divergent reactivity makes this compound a versatile tool in organic synthesis, allowing for the selective formation of either P-S or P-O bonds by choosing an appropriate electrophilic partner.
| Electrophile | Type | Predominant Reaction Site | Product Type |
| Alkyl Halides (e.g., Benzyl Bromide) | Soft | Sulfur | S-Alkylation |
| Acyl Chlorides (e.g., Benzoyl Chloride) | Hard | Oxygen | O-Acylation |
Enzyme Inhibition Mechanisms by Related Organophosphorus Compounds
Organophosphorus compounds, a class to which this compound belongs, are well-known for their potent inhibitory effects on certain enzymes, most notably acetylcholinesterase (AChE). nih.govnih.govresearchgate.net The acute toxicity of many organophosphates stems from this specific enzyme interaction. nih.govacs.org
The primary mechanism of action involves the irreversible inhibition of AChE. nih.govacs.org This enzyme plays a crucial role in the nervous system by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition process occurs when the organophosphorus compound binds to the active site of AChE and phosphorylates a critical serine hydroxyl group. nih.govyoutube.com This covalent modification renders the enzyme inactive, preventing it from breaking down acetylcholine.
The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft. nih.gov This buildup leads to the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a state known as a cholinergic crisis, which can manifest in a range of severe physiological effects. nih.govyoutube.com The dephosphorylation of the inhibited enzyme is a very slow process, often taking days, which is why the inhibition is considered practically irreversible. nih.gov
The Role of this compound in Chemical Synthesis
This compound is an organophosphorus compound that serves as a crucial building block and precursor in various fields of chemical manufacturing. scbt.comamericanelements.com Its utility stems from the reactive nature of the thiophosphate moiety, which allows for its integration into a wide array of more complex molecules. This article explores its specific applications in advanced organic synthesis and as a precursor for materials, focusing on its role in bioorganic chemistry, agrochemicals, and specialty chemical production.
Applications in Advanced Organic Synthesis and Material Precursors
O,O-Diethyl thiophosphate potassium salt is recognized as a versatile reagent and precursor material in industrial chemistry, pharmaceuticals, and other sectors that produce specialized organometallic compounds. americanelements.com Its primary function is as an intermediate in the synthesis of a broad spectrum of organophosphorus compounds, which are valued for their diverse biological and physical properties. nih.govresearchgate.net
The synthesis of phosphorothioate (B77711) derivatives is a significant area of interest for creating biologically active molecules, with applications ranging from therapeutics to pesticides. nih.gov The O,O-diethyl thiophosphate anion, provided by its potassium salt, is a key nucleophile in reactions designed to produce these derivatives. researchgate.net
A critical application of this compound is in the synthesis of modified nucleosides, particularly phosphorothioate analogs. nih.gov These analogs are foundational to the development of antisense therapies. wikipedia.org In this therapeutic strategy, oligonucleotide phosphorothioates (OPS)—modified oligonucleotides where a sulfur atom replaces a non-bridging oxygen in the phosphate (B84403) backbone—are used to inhibit gene expression. wikipedia.org The substitution of sulfur enhances the stability of the oligonucleotide against nuclease degradation.
Research has demonstrated a specific synthetic route where this compound is reacted with 5'-iodo nucleosides. This reaction leads to the formation of phosphorothioate analogs that serve as intermediates in the development of drugs, including antiviral and cardiovascular agents.
Table 1: Synthesis of Nucleoside Phosphorothioate Analogs
| Reactant 1 | Reactant 2 | Product Type | Application |
| This compound | 5'-Iodo nucleosides | Nucleoside Phosphorothioate Analogs | Intermediates for antiviral and cardiovascular drugs |
| Phosphorothioates | Oligonucleotides | Oligonucleotide Phosphorothioates (OPS) | Antisense therapy (e.g., Fomivirsen, Mipomersen) wikipedia.org |
The derivatization of nucleosides using this compound can yield specific dihydroxy phosphorothioates. Specifically, the reaction with 5'-iodo nucleosides in the presence of acetonitrile (B52724) and triethylamine (B128534) produces 2',3'-dihydroxy phosphorothioates. These molecules are valuable intermediates, particularly in the synthetic pathways for creating potential antiviral or cardiovascular medications.
This compound is an organophosphate compound integral to the production of certain pesticides and insecticides. cymitquimica.com Many organophosphorus compounds are effective pesticides because they degrade easily in the environment. nih.gov
Phosphorothioates developed for insecticides often feature a phosphorus-sulfur double bond (P=S). wikipedia.org These compounds are typically not directly toxic but undergo oxidative metabolism within the target insect, converting the P=S bond to a much more toxic P=O bond. wikipedia.orgnih.gov This metabolic activation is often slower in mammals, which contributes to a degree of selective toxicity. wikipedia.org The primary mode of action for many of these activated organophosphate insecticides is the inhibition of acetylcholinesterase, an enzyme essential for nerve function, leading to the disruption of neurotransmission in pests. cymitquimica.com this compound is a precursor to insecticides like sulfotepp, an impurity found in diazinon. chemicalbook.com
In addition to insecticides, the compound is used in herbicidal formulations. chemicalbook.com For instance, it is a component in herbicidal mixtures that contain bentazon. chemicalbook.com
Table 2: Agrochemical Applications and Precursors
| Compound Class | Precursor | Example Products | Mechanism of Action (for Insecticides) |
| Organophosphorus Insecticides | This compound | Sulfotepp (impurity in Diazinon), Chlorpyrifos, Malathion wikipedia.orgchemicalbook.com | Inhibition of acetylcholinesterase after metabolic activation wikipedia.orgcymitquimica.com |
| Herbicidal Mixtures | This compound | Bentazon-containing formulations chemicalbook.com | Varies by active ingredient |
The utility of this compound extends to the broader production of specialty chemicals. It is classified as an organometallic compound that serves as a versatile reagent and precursor material for applications in industrial chemistry and pharmaceuticals. americanelements.com A key application is its use as a reference standard in analytical chemistry. It is employed for the detection of organophosphate pesticide metabolites, such as parathion (B1678463), in biological samples using methods like gas chromatography-flame photometric detection (GC-FPD), where it shows high recovery rates.
Advanced Analytical Chemistry Methodologies
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone of analytical approaches for O,O-diethyl thiophosphate potassium salt, enabling its separation from interfering components in a sample. The choice of chromatographic technique and detector is crucial and depends on the sample matrix, the required sensitivity, and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) for Residue Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that is well-suited for the analysis of non-volatile and thermally labile compounds, such as this compound, without the need for derivatization. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the residue analysis of O,O-diethyl thiophosphate, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte on the column can be manipulated by adjusting the composition of the mobile phase, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water and the pH.
While specific HPLC methods for the direct analysis of this compound residues are not extensively detailed in readily available literature, methods for related organophosphate metabolites have been developed. For instance, HPLC methods are employed for the analysis of other organophosphorus pesticides and their degradation products. The detection in HPLC is often achieved using a UV detector, although the chromophore of O,O-diethyl thiophosphate is not particularly strong, which may limit sensitivity. More advanced detection methods, such as mass spectrometry, are often coupled with HPLC for improved sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Environmental Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of trace levels of contaminants, including O,O-diethyl thiophosphate, in complex environmental and biological matrices. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
In LC-MS/MS analysis of O,O-diethyl thiophosphate (often referred to as diethyl thiophosphate or DETP in this context), the compound is first separated from other sample components on an HPLC column. The eluent from the column is then introduced into the mass spectrometer source, where the analyte molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode. The resulting precursor ion is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a very high degree of specificity and sensitivity.
A study on the detection of organophosphate pesticide metabolites in human urine using ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) demonstrated the power of this technique. The method reported a high recovery rate for DETP of over 90% and a low limit of detection (LOD) of 0.0323 ng/mL and a limit of quantification (LOQ) of 0.0969 ng/mL. Similarly, a rapid LC-MS/MS method for quantifying organophosphate metabolites in hair reported a detection limit of 0.24 pg/mg for DETP. These findings underscore the suitability of LC-MS/MS for biomonitoring studies and for the analysis of this compound in various environmental matrices.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For O,O-diethyl thiophosphate, derivatization is essential for its analysis by gas chromatography and can also be used to enhance its detectability in other techniques.
Pentafluorobenzyl Ester Formation and Optimization
A widely used derivatization strategy for O,O-diethyl thiophosphate is its conversion to the corresponding pentafluorobenzyl (PFB) ester. This is achieved through a reaction with pentafluorobenzyl bromide (PFBB). The resulting PFB ester of O,O-diethyl thiophosphate is significantly more volatile and thermally stable than the parent salt, making it amenable to GC analysis. Furthermore, the presence of the highly electronegative fluorine atoms in the PFB group makes the derivative particularly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS).
The optimization of the derivatization reaction is critical to ensure complete and reproducible conversion of the analyte. Key parameters that are often optimized include:
Reaction Time and Temperature: The derivatization of O,O-diethyl thiophosphate with PFBB is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure the reaction goes to completion. Studies have shown that derivatization yields are dependent on the reaction time nih.govresearchgate.net.
pH and Catalyst: The reaction is often performed under basic conditions to deprotonate the thiophosphoric acid, making it a more effective nucleophile. The use of a phase-transfer catalyst can facilitate the reaction between the aqueous phase containing the thiophosphate salt and the organic phase containing the PFBB. In some methods, a base such as N,N-diisopropylamine is used as a catalyst.
Solvent: The choice of solvent is also important. The derivatization can be performed in aprotic organic solvents like acetonitrile or in a biphasic system.
Research has demonstrated that the pentafluorobenzyl derivatives are much more stable compared to other derivatives like trimethylsilyl esters. This enhanced stability contributes to more robust and reliable analytical methods.
| Parameter | Description | Typical Conditions |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBB) | Reacts with the thiophosphate to form a volatile and thermally stable ester. |
| Reaction Temperature | Elevated temperature | Typically 60-80°C to facilitate the reaction. |
| Reaction Time | Optimized for complete conversion | Dependent on temperature and other conditions, often around 60 minutes. |
| Catalyst/Base | Facilitates the reaction | N,N-diisopropylamine or a phase-transfer catalyst. |
| Solvent System | Provides the reaction medium | Acetonitrile or a biphasic aqueous-organic system. |
Application as Analytical Reference Standards
The use of certified analytical reference standards is a fundamental requirement for the accurate quantification of chemical compounds in any analytical method. This compound is commercially available as a high-purity certified reference material (CRM) from various suppliers.
These reference standards are used for several critical purposes in the analytical workflow:
Instrument Calibration: A series of solutions of the reference standard at known concentrations are analyzed to generate a calibration curve. This curve is then used to determine the concentration of the analyte in unknown samples.
Method Validation: Reference standards are used to validate the performance of an analytical method, including the determination of parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Quality Control: Solutions of the reference standard are analyzed alongside unknown samples as quality control checks to ensure the continued accuracy and reliability of the analytical measurements.
The availability of this compound as a neat material or in solution allows laboratories to prepare their own calibration and quality control samples, ensuring the traceability and comparability of analytical results.
Validation of Pesticide Metabolite Detection Methods
The validation of an analytical method ensures its suitability for the intended purpose. For O,O-diethyl thiophosphate (DETP), which is a key dialkyl phosphate (B84403) (DAP) metabolite used as a biomarker for organophosphate pesticide exposure, various methods have been developed and validated, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC) with specialized detectors rsc.orgnih.gov.
A study presenting a new ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) method for detecting six DAP metabolites, including DETP, in human urine demonstrated excellent performance. The validation process for this method involved assessing several key parameters to ensure reliability and accuracy rsc.org. The liquid-liquid extraction (LLE) method was identified as the most effective sample preparation technique due to its high recovery rate, ease of handling, and short extraction time rsc.org.
Key validation parameters from this UFLC-MS/MS method are summarized below:
| Parameter | O,O-Diethyl thiophosphate (DETP) |
| Recovery Rate | 93% - 102% (range for all 6 DAPs) |
| Repeatability (RSD) | 0.62% - 5.46% (range for all 6 DAPs) |
| Reproducibility (RSD) | 0.80% - 11.33% (range for all 6 DAPs) |
| Limit of Detection (LOD) | 0.0323 ng/mL |
| Limit of Quantification (LOQ) | Not specified for DETP alone |
Another analytical method developed for the determination of DETP in fecal samples utilized a gas chromatography-flame photometric detector (GC-FPD) nih.gov. This method involved the alkylation of the water-soluble DETP to form pentafluorobenzyl esters prior to analysis nih.gov. The validation of this method also showed high recovery rates.
Validation data for the GC-FPD method in fecal samples:
| Parameter | This compound |
| Concentration Range | 0.05 to 5 µg/g |
| Recovery Rate | 92% - 106% |
These validation processes confirm that the analytical procedures are robust, sensitive, and suitable for biomonitoring studies focused on organophosphate pesticide exposure rsc.orgnih.gov.
Quality Control in Environmental and Biological Monitoring
Stringent quality control (QC) measures are essential in environmental and biological monitoring to ensure the data generated is accurate and reliable. When analyzing for this compound and other pesticide metabolites, QC protocols are implemented throughout the analytical process.
Standard quality control procedures include:
Reagent and Matrix Blanks: A reagent blank (an analysis run without a sample) and a matrix blank (a sample of the same matrix, e.g., urine, known to be free of the analyte) are analyzed with each batch of samples. This helps to identify any contamination from reagents or the analytical equipment nih.gov.
Fortified Samples: Blank samples are fortified (spiked) with a known concentration of the analyte. The analysis of these samples helps to assess the accuracy and recovery of the method nih.gov.
Spiked QC Samples: A quality control sample, often from a separate source than the calibration standards, is spiked into a real sample matrix and analyzed alongside the unknown samples to verify the method's performance on a given day nih.gov.
Use of Reference Standards: The use of authentic, high-purity reference standards of this compound is fundamental for the accurate calibration of analytical instruments and for preparing fortified samples nih.gov. These standards allow for the correct identification and quantification of the analyte in the sample matrix nih.gov.
Internal Standards: In many chromatographic methods, an internal standard, a compound with similar chemical properties to the analyte but not present in the samples, is added to all samples, standards, and blanks. This helps to correct for variations in extraction efficiency and instrument response oup.com. For the analysis of dialkylphosphates, Dibutylphosphate (DBP) is often used as an internal standard oup.com.
By implementing these QC measures, laboratories can ensure that the results of environmental and biological monitoring for pesticide metabolites like O,O-Diethyl thiophosphate are dependable for assessing human health risks and environmental impact rsc.orgnih.govoup.com.
Spectroscopic Characterization in Analytical Research
Spectroscopic techniques are powerful tools for elucidating the molecular structure and chemical environment of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the phosphorus-31 nucleus, provides invaluable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorus-31 (³¹P) NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nature of the ³¹P nucleus mdpi.com. It provides detailed information about the chemical environment of the phosphorus atom. For organothiophosphates, ³¹P NMR can distinguish between different oxidation states and bonding arrangements researchgate.net.
Solid-state NMR (ssNMR) is used to study materials in their solid phase, providing information that is often inaccessible in solution. For this compound, which is a solid, this technique is particularly relevant. Cross-Polarization/Magic Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of less abundant or less sensitive nuclei, like ³¹P, and averages out certain anisotropic interactions to produce sharper, solution-like spectra nih.gov.
While specific experimental ³¹P CP/MAS NMR studies on this compound are not detailed in the available literature, research on closely related compounds demonstrates the utility of the technique. For instance, ³¹P CP/MAS NMR has been used to characterize polycrystalline copper(I) dialkyldithiophosphate clusters and other organothiophosphoryl disulfides researchgate.netrsc.org. These studies show that the technique can provide information on the number of non-equivalent phosphorus centers in a crystal structure and can be used to estimate chemical shift anisotropy parameters from the intensities of spinning sidebands researchgate.netrsc.org.
Static NMR refers to solid-state NMR experiments performed without magic angle spinning. Under static conditions, the full effect of anisotropic interactions, such as chemical shift anisotropy (CSA), is observed. This results in broad, powder-pattern spectra rather than sharp peaks researchgate.net.
The analysis of these powder patterns is crucial because their shape and width provide the principal values of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃). These values describe the orientation-dependent magnetic shielding at the phosphorus nucleus and are highly sensitive to the local electronic structure and symmetry researchgate.net. In studies of related metal dithiophosphates, static NMR spectra, or the analysis of spinning sidebands from MAS spectra, have been used to determine these principal values, offering deep insight into the electronic environment around the phosphorus atom researchgate.netresearchgate.net.
The chemical shift anisotropy (CSA) is a measure of the three-dimensional magnetic shielding around a nucleus and is directly related to the molecule's electronic structure. Correlations between the ³¹P CSA tensor and the molecular structure of thiophosphates are a key area of analytical research.
Theoretical studies on O,O-diethyl thiophosphate have shown that the ³¹P NMR chemical shift is significantly affected by several factors, including molecular geometry, solvent effects, and relativistic effects, particularly the spin-orbit coupling introduced by the sulfur atom rsc.orgnih.gov. Replacing a non-esterified oxygen atom in a phosphate with sulfur makes the NMR shielding of the phosphorus atom qualitatively different rsc.orgnih.gov.
In experimental studies on related compounds, such as bis(organothiophosphoryl) disulfides and lead(II) O,O'-dialkyldithiophosphate complexes, researchers have established direct correlations between the principal values of the ³¹P chemical shift tensor and specific molecular geometry parameters. For example, a linear relationship has been demonstrated between the S=P–S bond angle and the δ₂₂ and δ₃₃ principal values of the ³¹P chemical shift tensor rsc.orgresearchgate.net. This demonstrates that ³¹P CSA data can be a sensitive probe of subtle changes in the coordination and bonding environment of the thiophosphate group, providing a powerful tool for detailed structural characterization in the solid state.
Research on Derivatives and Analogs
Synthesis and Characterization of Phosphorothioate (B77711) and Dithiophosphate (B1263838) Analogs
The synthesis of novel O,O-diethyl phosphorothioate analogs has been achieved through various methods. A convenient approach involves the reaction of O,O-diethylphosphorochloridothioate with substituted tetrazolo[1,5-a]quinolin-4-ylmethanol derivatives in acetone. researchgate.net This reaction proceeds with good yields, and the resulting solid products can be purified by column chromatography. researchgate.net The characterization of these newly synthesized compounds relies on a combination of analytical and spectral techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P NMR), and mass spectrometry (MS), to elucidate their structures. researchgate.netnih.gov For instance, the IR spectra of O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates show characteristic absorption bands for C-H bonds, while mass spectrometry confirms their molecular weights. researchgate.net
Similarly, the synthesis of dithiophosphate analogs, specifically (O-alkyl)aryldithiophosphonates, can be accomplished by the ring cleavage of cyclic phosphine (B1218219) disulfide dimers with alcohols under anhydrous conditions. researchgate.net Another method involves the reaction of Lawesson's reagent with metal and non-metal alkoxides. researchgate.net The characterization of these dithiophosphate analogs and their metal complexes often involves single-crystal X-ray diffraction to determine their precise molecular and crystal structures. researchgate.net
Coordination Chemistry of O,O'-Dialkyldithiophosphate Complexes
O,O'-dialkyldithiophosphates are versatile ligands in coordination chemistry, capable of forming complexes with a wide array of transition metals. researchgate.netst-andrews.ac.uk These phosphor-1,1-dithiolato ligands are considered "soft" bases and readily coordinate to metal cations with lower charges. researchgate.net The resulting metal complexes exhibit a rich diversity of structures and coordination modes. The synthesis of these complexes can be achieved by reacting the corresponding ammonium (B1175870) or alkali metal dithiophosphate with a metal salt in an organic solvent. researchgate.net
Mononuclear complexes are formed when a central metal ion is coordinated to one or more O,O'-dialkyldithiophosphate ligands without forming bridges to other metal centers. nih.govnih.gov The formation of mononuclear species can often be controlled by the introduction of other ligands. For example, the reaction of a polynuclear copper(I) dithiophosphate complex with nitrogen-donor ligands like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen) leads to the formation of mononuclear complexes such as [Cu(bpy)L] and [Cu(phen)L], where L is the dithiophosphate ligand. nih.gov These mononuclear complexes can adopt various coordination geometries, including distorted square-pyramidal and distorted octahedral, depending on the metal center and the surrounding ligands. nih.gov
In contrast to mononuclear complexes, binuclear and polynuclear architectures involve two or more metal centers linked by bridging ligands. O,O'-dialkyldithiophosphate anions frequently act as bridging ligands, connecting two metal ions. For instance, two binuclear silver(I) complexes, [Ag₂{μ-S₂P(OCH₂Ph)₂}₂(phen)₂] and [Ag₂{μ-S₂P(OCH₂CH₂Ph)₂}₂(phen)₂], feature O,O'-dialkyldithiophosphate ligands that bridge two silver centers, forming an eight-membered Ag₂S₄P₂ ring in a "chair" conformation. researchgate.net
Furthermore, polynuclear structures can be formed, creating extended chains or networks. Polycrystalline lead(II) and cadmium(II) complexes with O,O'-dipropyl- and O,O'-di-cyclo-hexyldithiophosphate ligands have been shown to form infinite linear zigzag chains where pairs of dithiophosphate groups asymmetrically link neighboring metal atoms. researchgate.net
The versatility of O,O'-dialkyldithiophosphate ligands stems from their ability to adopt multiple coordination modes. researchgate.net The PS₂⁻ moiety can coordinate in a monodentate fashion, where only one sulfur atom binds to the metal center. More commonly, it acts as a bidentate ligand, with both sulfur atoms coordinating to the same metal ion to form a four-membered chelate ring. This bidentate coordination can be either symmetric or asymmetric. researchgate.net Additionally, these ligands can function in a bridging mode, linking two different metal centers, which is crucial for the formation of binuclear and polynuclear structures. researchgate.netresearchgate.net
| Coordination Mode | Description | Resulting Structure | Example Reference |
|---|---|---|---|
| Monodentate | Only one sulfur atom of the dithiophosphate ligand binds to the metal center. | Can lead to mononuclear or polynuclear structures depending on other ligands. | researchgate.net |
| Bidentate (Chelating) | Both sulfur atoms of the dithiophosphate ligand bind to the same metal center, forming a four-membered ring. | Typically found in mononuclear complexes. | researchgate.net |
| Bridging | The dithiophosphate ligand links two different metal centers. | Essential for the formation of binuclear and polynuclear complexes. | researchgate.netresearchgate.net |
Structural Diversity of Related Alkylthiophosphate Salts
Non-covalent interactions, such as hydrogen bonds and π-π stacking between aromatic rings of the cations, are dominant forces in the crystal structures of these ionic salts. nih.gov These interactions guide the self-assembly of the ions into specific supramolecular architectures. nih.gov While the provided research primarily focuses on hexafluoridosilicate salts, the principles of how cation size, shape, and intermolecular forces dictate the crystal lattice can be extended to understand the structural diversity of alkylthiophosphate salts. The interplay between the alkylthiophosphate anion and various organic or inorganic cations, governed by these non-covalent interactions, will ultimately determine the packing arrangement and the resulting physical properties of the salt.
Q & A
Q. How is O,O-diethyl thiophosphate potassium salt synthesized and purified for research applications?
The compound is synthesized via nucleophilic substitution reactions. For example, reacting a 5’-iodo nucleoside with this compound in anhydrous acetonitrile and triethylamine (Et₃N) at room temperature yields phosphorothioate derivatives. Purification involves silica gel column chromatography after solvent evaporation . Key parameters include reaction time (e.g., 22 hours) and stoichiometric ratios (e.g., 5:1 molar excess of the thiophosphate salt).
Q. What analytical methods are used to identify and quantify this compound in biological matrices?
Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or flame photometric detection (FPD) is standard. Derivatization to pentafluorobenzyl esters improves volatility and sensitivity. Recovery rates vary: 47–62% for O,O-diethyl phosphate and 92–106% for the thiophosphate salt in fecal matrices, influenced by derivatization time and matrix effects .
Q. How are isotopically labeled standards of this compound prepared for metabolite tracing?
Deuterated analogs (e.g., dimethyl-d6 or diethyl-d10) are synthesized and dissolved in methanol (100 µg/mL) for use as internal standards in mass spectrometry. These standards enable precise quantification by compensating for matrix-induced signal suppression .
Advanced Research Questions
Q. What experimental factors contribute to variability in recovery rates during GC analysis of this compound?
Key factors include:
- Derivatization time : Incomplete alkylation reduces recovery.
- Matrix composition : Fecal samples introduce interfering compounds that suppress GC-FPD signals.
- Instrument calibration : Use of authentic reference standards (e.g., 0.05–5 µg/g) is critical for accurate quantification . A table summarizing recovery rates:
| Matrix | Recovery (%) | Detection Method | Reference |
|---|---|---|---|
| Fecal homogenate | 92–106 | GC-FPD |
Q. How does the stability of this compound vary under different storage conditions?
Stability studies indicate:
Q. What strategies resolve discrepancies in phosphorothioate derivative yields during nucleoside synthesis?
Low yields (e.g., 13% in some protocols) arise from:
- Steric hindrance : Bulky nucleoside structures limit thiophosphate access.
- Solvent polarity : Anhydrous CH₃CN optimizes reactivity compared to THF.
- Catalyst use : Triethylamine (Et₃N) enhances nucleophilicity but must be rigorously dried to prevent side reactions .
Methodological Notes
- Synthesis optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry for sterically hindered substrates.
- Analytical validation : Include blank matrices and spiked recovery samples in each batch to control for contamination and matrix effects .
- Safety protocols : Handle thiophosphate derivatives in a fume hood due to potential neurotoxic metabolites (e.g., organophosphate degradation products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
